molecular formula C20H21FN4O3 B15117742 1-(3-Fluoro-4-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine

1-(3-Fluoro-4-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine

Cat. No.: B15117742
M. Wt: 384.4 g/mol
InChI Key: PUYYNXKTWPWXIF-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a fluoro-methoxybenzoyl group, and an imidazo[1,2-b]pyridazin-6-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled to form the final product. Common synthetic routes include:

  • Formation of the Imidazo[1,2-b]pyridazin-6-yloxy Intermediate:

    • Starting from commercially available pyridazine derivatives, the imidazo[1,2-b]pyridazin-6-yloxy intermediate is synthesized through cyclization reactions.
    • Reaction conditions: Cyclization is often carried out in the presence of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Preparation of the 3-Fluoro-4-methoxybenzoyl Intermediate:

    • The 3-fluoro-4-methoxybenzoyl intermediate is synthesized from fluorobenzene derivatives through electrophilic aromatic substitution reactions.
    • Reaction conditions: Electrophilic substitution is typically performed using reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in solvents such as dichloromethane (DCM) or chloroform.
  • Coupling of Intermediates:

    • The final step involves coupling the imidazo[1,2-b]pyridazin-6-yloxy intermediate with the 3-fluoro-4-methoxybenzoyl intermediate in the presence of coupling agents.
    • Reaction conditions: Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used in solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. Key considerations include optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine undergoes various chemical reactions, including:

  • Oxidation:

    • Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
    • Major products: Oxidation of the methoxy group can lead to the formation of corresponding aldehydes or carboxylic acids.
  • Reduction:

    • Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
    • Major products: Reduction of the carbonyl group can yield alcohols or amines.
  • Substitution:

    • Common reagents: Nucleophiles such as amines, thiols, and halides.
    • Major products: Substitution reactions can introduce new functional groups, leading to derivatives with altered properties.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
  • Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Scientific Research Applications

1-(3-Fluoro-4-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine has diverse applications in scientific research:

  • Medicinal Chemistry:

    • Potential use as a lead compound for developing new pharmaceuticals targeting specific receptors or enzymes.
    • Investigation of its pharmacokinetic and pharmacodynamic properties.
  • Biology:

    • Study of its interactions with biological macromolecules such as proteins and nucleic acids.
    • Exploration of its effects on cellular pathways and mechanisms.
  • Materials Science:

    • Utilization in the design of novel materials with unique electronic or optical properties.
    • Incorporation into polymers or nanomaterials for advanced applications.
  • Industry:

    • Application in the synthesis of specialty chemicals and intermediates for various industrial processes.
    • Potential use in the development of agrochemicals or fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine involves its interaction with specific molecular targets and pathways:

  • Molecular Targets:

    • Binding to receptors or enzymes involved in key biological processes.
    • Modulation of signaling pathways and gene expression.
  • Pathways Involved:

    • Inhibition or activation of specific enzymes or receptors.
    • Alteration of cellular signaling cascades, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

  • 1-(3-Fluoro-4-methoxybenzoyl)-4-(pyridin-2-yloxy)methyl)piperidine
  • 1-(3-Fluoro-4-methoxybenzoyl)-4-(quinolin-8-yloxy)methyl)piperidine
  • 1-(3-Fluoro-4-methoxybenzoyl)-4-(benzimidazol-1-yloxy)methyl)piperidine
  • Uniqueness:

    • The presence of the imidazo[1,2-b]pyridazin-6-yloxy moiety imparts distinct chemical and biological properties.
    • Enhanced binding affinity and selectivity for specific molecular targets.
    • Potential for unique applications in medicinal chemistry and materials science.
  • Properties

    Molecular Formula

    C20H21FN4O3

    Molecular Weight

    384.4 g/mol

    IUPAC Name

    (3-fluoro-4-methoxyphenyl)-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]methanone

    InChI

    InChI=1S/C20H21FN4O3/c1-27-17-3-2-15(12-16(17)21)20(26)24-9-6-14(7-10-24)13-28-19-5-4-18-22-8-11-25(18)23-19/h2-5,8,11-12,14H,6-7,9-10,13H2,1H3

    InChI Key

    PUYYNXKTWPWXIF-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3)F

    Origin of Product

    United States

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